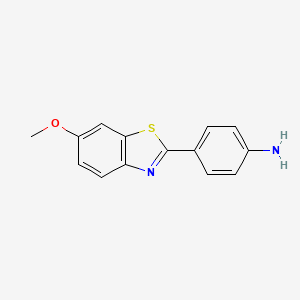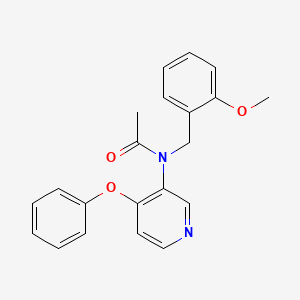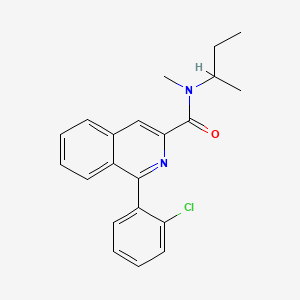
Methyl-d3-eugenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-d3-eugenol is a deuterated form of methyl eugenol, a phenylpropanoid compound. It is a colorless to pale yellow liquid with a pleasant, spicy aroma. Methyl eugenol is naturally found in various essential oils, particularly in clove oil, and is used in perfumery, flavoring, and as an insect attractant . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl-d3-eugenol can be synthesized through the O-methylation of eugenol using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-d3-eugenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
Methyl-d3-eugenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl-d3-eugenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, reducing inflammation.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells and tissues.
Comparaison Avec Des Composés Similaires
Methyl-d3-eugenol is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. Similar compounds include:
Eugenol: The non-deuterated form, widely used in perfumery, flavoring, and as an antimicrobial agent.
Isoeugenol: An isomer of eugenol with similar applications but different chemical properties.
Methyleugenol: The non-deuterated methyl ether of eugenol, used in similar applications but with different biological activities.
This compound stands out due to its enhanced stability and unique isotopic properties, making it a preferred choice for research applications.
Propriétés
Numéro CAS |
89171-89-1 |
|---|---|
Formule moléculaire |
C11H11D3O2 |
Poids moléculaire |
181.25 |
Pureté |
95% min. |
Synonymes |
Methyl-d3-eugenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





